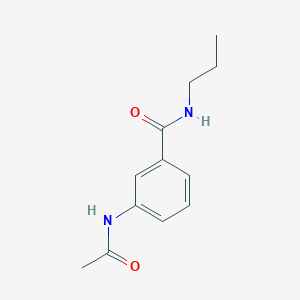

3-(acetylamino)-N-propylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

86478-65-1 |

|---|---|

Molecular Formula |

C12H16N2O2 |

Molecular Weight |

220.27g/mol |

IUPAC Name |

3-acetamido-N-propylbenzamide |

InChI |

InChI=1S/C12H16N2O2/c1-3-7-13-12(16)10-5-4-6-11(8-10)14-9(2)15/h4-6,8H,3,7H2,1-2H3,(H,13,16)(H,14,15) |

InChI Key |

AYXMLXXIEYJAIH-UHFFFAOYSA-N |

SMILES |

CCCNC(=O)C1=CC(=CC=C1)NC(=O)C |

Canonical SMILES |

CCCNC(=O)C1=CC(=CC=C1)NC(=O)C |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei and their interactions, a complete connectivity map of 3-(acetylamino)-N-propylbenzamide can be constructed.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the propyl chain protons, and the protons of the amide and acetyl groups.

The aromatic region would feature complex signals for the four protons on the 1,3-disubstituted benzene (B151609) ring. The propyl group would display three distinct signals: a triplet for the terminal methyl (CH₃) group, a sextet for the central methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the amide nitrogen. The acetyl group's methyl protons would appear as a sharp singlet, while the two N-H protons of the secondary amides would present as broad singlets, the chemical shifts of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| N-H (propylamide) | ~8.3 - 8.6 | Broad Triplet | ~5-6 |

| Aromatic H | ~7.5 - 8.0 | Multiplet | - |

| N-H (acetylamino) | ~7.5 - 8.0 | Broad Singlet | - |

| CH₂ (N-propyl) | ~3.3 - 3.5 | Quartet | ~7 |

| CH₃ (acetyl) | ~2.1 - 2.3 | Singlet | - |

| CH₂ (propyl) | ~1.5 - 1.7 | Sextet | ~7 |

| CH₃ (propyl) | ~0.9 - 1.0 | Triplet | ~7 |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct signals are predicted (four for the propyl and acetyl groups and six for the aromatic ring and amide carbonyls), as the symmetry of the benzene ring is broken by the two different substituents.

The two carbonyl carbons of the amide groups are expected to resonate at the most downfield positions (~167-170 ppm). The six aromatic carbons would appear in the typical range of ~115-140 ppm. The aliphatic carbons of the propyl group and the acetyl methyl group would be found at the most upfield positions. Data from related structures like propylbenzene (B89791) and benzamide (B126) support these predictions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (benzamide) | ~167 |

| C=O (acetyl) | ~169 |

| Aromatic C (quaternary) | ~135 - 140 |

| Aromatic C-H | ~115 - 130 |

| CH₂ (N-propyl) | ~42 |

| CH₃ (acetyl) | ~24 |

| CH₂ (propyl) | ~23 |

| CH₃ (propyl) | ~11 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks. Key correlations would be observed between the adjacent methylene and methyl protons of the propyl chain (H-CH₂ -CH₂ -CH₃ ), confirming the integrity of this aliphatic fragment.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal from the propyl chain and the acetyl methyl group to its corresponding carbon signal predicted in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting the different structural fragments. Expected key HMBC correlations would include:

The N-H proton of the propylamide correlating to the benzamide carbonyl carbon.

The N-CH₂ protons of the propyl group correlating to the benzamide carbonyl carbon and the adjacent CH₂ carbon.

The aromatic protons correlating to neighboring and quaternary aromatic carbons, as well as the benzamide carbonyl carbon.

The acetyl methyl protons correlating to the acetyl carbonyl carbon.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental formula of a compound by measuring its mass with extremely high accuracy. For this compound (C₁₂H₁₆N₂O₂), the calculated monoisotopic mass is 220.1212 Da. An HRMS analysis, typically using an Orbitrap or TOF analyzer, would be expected to yield a measured mass within a very narrow tolerance (e.g., < 5 ppm) of this theoretical value, thereby confirming the elemental composition. This technique offers greater specificity and confidence in identification compared to standard mass spectrometry.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Amide I and II bands, N-H stretches)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be dominated by characteristic amide absorptions.

N-H Stretching: Two distinct N-H stretching bands would be expected in the region of 3300-3400 cm⁻¹, corresponding to the two secondary amide groups (-CO-NH-).

Amide I Band (C=O Stretching): Strong, sharp absorption peaks corresponding to the carbonyl (C=O) stretch of the two amide groups would appear in the region of 1640-1680 cm⁻¹. It is possible these two C=O stretches would overlap or appear as a broadened peak.

Amide II Band (N-H Bending): This band, resulting from N-H bending and C-N stretching vibrations, is characteristic of secondary amides and would be expected around 1530-1570 cm⁻¹.

Aromatic C-H and C=C Stretching: Absorptions corresponding to aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aromatic C=C ring stretching would produce peaks in the 1450-1600 cm⁻¹ region.

Table 3: Predicted Principal IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Secondary Amide | 3300 - 3400 |

| C-H Stretch (Aromatic) | Aryl | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Propyl, Acetyl | 2850 - 2960 |

| Amide I (C=O Stretch) | Benzamide, Acetylamide | 1640 - 1680 |

| Amide II (N-H Bend) | Secondary Amide | 1530 - 1570 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Should a single crystal of sufficient quality be grown, X-ray crystallography could provide an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsion angles. Of particular interest would be the conformation of the N-propyl and acetylamino side chains relative to the plane of the benzene ring. This method is the definitive standard for determining the absolute conformation of a molecule in its crystalline form.

Computational and Theoretical Investigations of Benzamide Architectures and Interactions

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can predict a molecule's geometry, electronic structure, and various other physicochemical properties with a high degree of accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for optimizing the geometry of molecules to their most stable conformation (lowest energy state) and for analyzing their electronic properties. mdpi.comresearchgate.netcornell.edurice.edu

For 3-(acetylamino)-N-propylbenzamide, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), are used to determine its three-dimensional structure. researchgate.netresearchgate.net This process involves minimizing the energy of the molecule by adjusting its bond lengths, bond angles, and dihedral angles. The resulting optimized geometry represents the most probable structure of the molecule in the gas phase. These calculations are crucial as the geometric structure of a molecule is a primary determinant of its chemical behavior and biological activity. cornell.edurice.edu The electronic structure analysis provides information about the distribution of electrons within the molecule, which is key to understanding its reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic transitions. wuxiapptec.comirjweb.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govchalcogen.ro A smaller HOMO-LUMO gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. wuxiapptec.comnih.gov For this compound, the analysis of its HOMO and LUMO energies and their spatial distribution can reveal the most likely sites for electrophilic and nucleophilic attack. nih.gov The distribution of these orbitals indicates which atoms are most involved in electron donation and acceptance, providing valuable information for predicting how the molecule will interact with other chemical species, including biological macromolecules. researchgate.netscience.govresearchgate.net

| Parameter | Significance |

| HOMO Energy | Indicates the molecule's ability to donate electrons. A higher HOMO energy corresponds to a better electron donor. wuxiapptec.com |

| LUMO Energy | Indicates the molecule's ability to accept electrons. A lower LUMO energy corresponds to a better electron acceptor. wuxiapptec.com |

| HOMO-LUMO Gap | Reflects the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. nih.govchalcogen.ro |

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. chemrxiv.orgresearchgate.netchemrxiv.org It is a three-dimensional map of the electrostatic potential around a molecule, which is determined by the distribution of its electrons and atomic nuclei. mdpi.comresearchgate.net The MESP is particularly useful for identifying the electron-rich and electron-deficient regions of a molecule.

In the MESP map of this compound, regions of negative potential (typically colored in shades of red) indicate areas with an excess of electron density, such as those around electronegative atoms like oxygen and nitrogen. These regions are prone to electrophilic attack. Conversely, regions of positive potential (typically colored in shades of blue) indicate areas with a deficiency of electron density, such as around hydrogen atoms bonded to electronegative atoms, and are susceptible to nucleophilic attack. chemrxiv.orgmdpi.com The MESP analysis provides a visual representation of the charge distribution and is instrumental in predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for ligand-receptor binding. researchgate.netmdpi.com

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide insights into the intrinsic properties of a single molecule, molecular modeling and simulation techniques are employed to study the interactions of a molecule with its biological target, typically a protein.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a receptor, such as a protein. mdpi.combiomedical-informatics.netnih.gov The primary goal of molecular docking is to identify the most stable binding mode of the ligand within the active site of the protein and to estimate the strength of the interaction, often expressed as a docking score or binding affinity. nih.govmdpi.com

The process involves generating a multitude of possible conformations and orientations of the ligand within the protein's binding pocket and then using a scoring function to evaluate the fitness of each pose. mdpi.combiomedical-informatics.net The results of molecular docking studies can provide detailed information about the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. mdpi.comresearchgate.net Visualizing these interactions helps in understanding the molecular basis of the ligand's activity and can guide the design of more potent and selective inhibitors. mdpi.combiomedical-informatics.netmdpi.com

| Interaction Type | Description |

| Hydrogen Bonds | Formed between a hydrogen atom covalently bonded to an electronegative atom and another electronegative atom. |

| Hydrophobic Interactions | Occur between nonpolar regions of the ligand and the protein, driven by the exclusion of water molecules. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Ionic Interactions | Electrostatic attraction between oppositely charged ions. |

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and biomolecular systems over time. mdpi.comjst.go.jp Unlike the static picture provided by molecular docking, MD simulations can capture the conformational flexibility of both the ligand and the protein, providing a more realistic representation of the binding process.

By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom over a certain period, typically from nanoseconds to microseconds. This allows for the investigation of various dynamic properties, such as the stability of the ligand-protein complex, the conformational changes that occur upon binding, and the kinetics of the binding and unbinding events. mdpi.comjst.go.jp For this compound, MD simulations can be used to assess the stability of its docked pose, to identify key residues involved in the dynamic interactions, and to estimate the binding free energy, which is a more accurate measure of binding affinity than the docking score.

Crystal Packing Analysis and Intermolecular Interactions

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces, which dictates the macroscopic properties of the material. The study of these interactions provides profound insights into the stability and polymorphism of crystalline solids.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions (e.g., H···H, H···O/O···H, C-H···π interactions)

Following H···H interactions, contacts involving heteroatoms, such as H···O/O···H, are generally the next most prevalent, highlighting the crucial role of hydrogen bonding. semanticscholar.orgresearchgate.net Carbon-hydrogen to pi (C-H···π) interactions, where a C-H bond interacts with the electron cloud of an aromatic ring, are also common features in the crystal packing of benzamide (B126) derivatives. semanticscholar.orgresearchgate.net

A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of related compounds, is presented in the table below.

| Intermolecular Contact | Hypothetical Contribution (%) |

| H···H | > 50% |

| H···O/O···H | 20 - 30% |

| C-H···π | 10 - 20% |

| Other (e.g., C···C, N···H) | < 10% |

This table is illustrative and based on data from analogous benzamide structures. Specific experimental or computational data for this compound is required for a precise quantitative analysis.

Investigation of Hydrogen Bonding Networks and Their Role in Molecular Stability and Recognition

Hydrogen bonds are fundamental to the structural integrity and molecular recognition processes in benzamide-containing crystals. In the solid state of this compound, several classical hydrogen bond donors and acceptors are present, which are expected to form robust networks.

The N-H groups of both the primary amide and the secondary acetylamino group are potent hydrogen bond donors. The carbonyl oxygen atoms of both functionalities, in turn, act as strong hydrogen bond acceptors. This allows for the formation of extensive intermolecular hydrogen bonding networks. For example, N-H···O hydrogen bonds are a recurring motif in the crystal structures of various benzamide derivatives, often leading to the formation of chains or layers. semanticscholar.orgresearchgate.netscience.gov In some cases, intramolecular hydrogen bonds can also occur, influencing the conformation of the molecule. semanticscholar.orgresearchgate.net

The stability conferred by these hydrogen bonds is significant, contributing substantially to the lattice energy of the crystal. Furthermore, these directional interactions play a pivotal role in molecular recognition, guiding the assembly of molecules into specific, ordered arrangements. The interplay of different hydrogen bonding motifs can lead to the formation of complex supramolecular architectures. rsc.org

Theoretical Prediction of Chemical Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools to predict the reactivity of molecules and to elucidate potential reaction mechanisms. While specific theoretical studies on the chemical reactivity of this compound are not detailed in the available literature, general principles can be applied.

Density Functional Theory (DFT) is a common method used to calculate the electronic structure of molecules, providing insights into their reactivity. semanticscholar.org For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important descriptors. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. semanticscholar.org

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule. Regions of negative potential (typically around oxygen and nitrogen atoms) are susceptible to electrophilic attack, while regions of positive potential (often around hydrogen atoms attached to heteroatoms) are prone to nucleophilic attack.

Structure Activity Relationship Sar Studies of Benzamide Derivatives with Reference to 3 Acetylamino N Propylbenzamide

Systematic Modifications of the N-Propyl Amide Substituent

The N-propyl amide substituent plays a crucial role in the molecule's interaction with its biological target. Modifications to this group can significantly alter its pharmacokinetic and pharmacodynamic properties.

The length and branching of the N-alkyl chain in benzamide (B126) derivatives are pivotal in determining their binding affinity and efficacy. In related classes of compounds, such as certain anticonvulsants, a clear trend is observed where activity increases with decreasing steric size of the alkyl substituent. For instance, in a series of (R)-N-benzyl 2-acetamido-3-alkoxypropionamides, a steady increase in anticonvulsant activity is seen as the alkyl chain shortens. nih.gov This suggests that non-bulky groups are preferred for optimal interaction with the binding site. nih.gov

Applying this principle to 3-(acetylamino)-N-propylbenzamide, it can be inferred that variations in the N-alkyl chain would significantly impact its molecular recognition. While the N-propyl group provides a certain level of lipophilicity and conformational flexibility, increasing the chain length to N-butyl or N-pentyl might lead to a decrease in activity due to steric hindrance. Conversely, shortening the chain to N-ethyl or N-methyl could potentially enhance activity, assuming the propyl chain is not an ideal fit for the target's binding pocket. Branching of the alkyl chain, such as with an isopropyl or isobutyl group, would also introduce steric bulk that could be detrimental to binding.

Table 1: Representative Data on the Effect of N-Alkyl Chain Length on Biological Activity in a Benzamide Series Note: This data is representative of general trends observed in benzamide derivatives and is intended for illustrative purposes.

| N-Alkyl Substituent | Relative Binding Affinity (%) |

|---|---|

| N-Methyl | 100 |

| N-Ethyl | 85 |

| N-Propyl | 70 |

| N-Isopropyl | 50 |

| N-Butyl | 40 |

Substitution on the amide nitrogen atom can have a profound effect on the electronic properties and lipophilicity of the molecule. Introducing heteroatoms on the amide nitrogen can significantly reduce the resonance stabilization of the amide bond, leading to a more pyramidal nitrogen atom. mdpi.com This alteration in geometry and electronic character can influence how the molecule interacts with its target.

The lipophilicity of benzamides is a key determinant of their ability to cross biological membranes and bind to their targets. nih.gov Studies on N-substituted benzamides have shown that lipophilicity can be finely tuned by the choice of substituent. nih.gov For example, the introduction of a hydroxyl group can, paradoxically, increase lipophilicity if it forms an intramolecular hydrogen bond with the amide carbonyl, effectively masking its polarity. nih.gov In the context of this compound, further substitution on the amide nitrogen, for instance with a methyl group to form an N-methyl-N-propyl amide, would increase lipophilicity and could alter the hydrogen bonding capacity of the amide group, thereby impacting its binding affinity.

Exploration of Substituent Effects on the Acetylamino Group

The acetylamino group at the 3-position of the benzene (B151609) ring is a key feature of the molecule, providing both hydrogen bonding capabilities and a specific spatial arrangement of atoms.

Modification of the acetyl moiety within the acetylamino group can lead to significant changes in biological activity. The acetyl group itself can be replaced with other acyl groups of varying chain length and branching. For example, replacing the acetyl group with a propionyl or butyryl group would increase lipophilicity and steric bulk in this region of the molecule.

In a related study on the anticonvulsant lacosamide (B1674222), which possesses an N-benzyl-2-acetamido-3-methoxypropionamide structure, SAR studies on the 3-oxy site (analogous to modifying the acetyl group) revealed that small, non-polar, and non-bulky substituents resulted in the most pronounced anticonvulsant activity. nih.gov The introduction of larger moieties led to a loss of activity, which could be partially offset by the inclusion of unsaturated groups. nih.gov This suggests that for this compound, similar constraints may apply, where small modifications to the acetyl group are more likely to be tolerated than large, bulky additions.

Research on other benzamide derivatives has demonstrated that the substitution pattern on the aromatic ring significantly influences activity. nih.gov For instance, in a series of glycine (B1666218) benzamides, a clear preference for a chloro substituent at the meta-position was observed for optimal potency. nih.gov Similarly, studies on benzamide and picolinamide (B142947) derivatives have shown that the position of a dimethylamine (B145610) side chain markedly influenced inhibitory activity and selectivity against certain enzymes. researchgate.net It is therefore highly probable that the 2-(acetylamino)- and 4-(acetylamino)-N-propylbenzamide isomers would exhibit different binding affinities and biological profiles compared to the 3-substituted parent compound.

Table 2: Hypothetical Relative Activity of Positional Isomers of Acetylamino-N-Propylbenzamide Note: This table is a hypothetical representation based on general SAR principles for benzamides and is for illustrative purposes.

| Compound | Hypothetical Relative Activity (%) |

|---|---|

| 2-(Acetylamino)-N-propylbenzamide | Variable, potentially lower due to steric hindrance with the amide side chain |

| This compound | 100 (Reference) |

| 4-(Acetylamino)-N-propylbenzamide | Variable, dependent on binding pocket topology |

Modulation of the Benzene Ring Substitutions beyond the Acetylamino Group

For example, the addition of small, electron-withdrawing groups like fluorine or chlorine, or electron-donating groups like a methoxy (B1213986) group, at the remaining open positions (2-, 4-, 5-, or 6-) could lead to enhanced activity. In SAR studies of other benzamide series, it has been shown that such substitutions can have a significant impact. For example, adding a chloro atom to the benzene ring of a glycine benzamide series resulted in an increase or comparable activity to the parent phenyl compound. nih.gov In another study on TRPV1 antagonists, electron-withdrawing and lipophilic substituents at the 3-position of an N-4-t-butylbenzyl propanamide were favorable for high binding and potent antagonism. nih.gov The introduction of a 3-fluoro substituent was found to be optimal for receptor antagonism in that series. nih.gov These findings highlight the potential for fine-tuning the activity of this compound through further substitution on the aromatic ring.

Electronic and Steric Effects of Additional Substituents

The electronic properties of substituents on the benzamide ring, whether electron-donating or electron-withdrawing, play a pivotal role in modulating biological activity. Research on various benzamide derivatives indicates that electron-withdrawing groups can influence the inhibitory potency of these compounds against certain enzymes. nih.gov Conversely, the presence of electron-donating groups may enhance activity in other contexts. mdpi.com For instance, in a study of benzamide derivatives as histone deacetylase (HDAC) inhibitors, it was found that electron-withdrawing groups can have a negative influence on inhibitory potency. nih.gov

Steric factors also significantly contribute to the interaction of benzamide derivatives with their biological targets. The size and spatial arrangement of substituents can either facilitate or hinder the binding of the molecule to the active site of a protein. Studies on benzanilide (B160483) derivatives have shown that steric factors, particularly at the 3' and 4' positions of the anilide moiety, are crucial for enzyme interaction. nih.gov In the case of this compound, the N-propyl group introduces a degree of steric bulk that can influence its binding affinity and selectivity for specific targets.

Influence of Substituent Nature (e.g., halogenation, methoxy) on Activitynih.gov

The nature of the substituents on the benzamide ring has a profound effect on the compound's activity.

Halogenation: The introduction of halogen atoms, such as chlorine, fluorine, or bromine, can alter the electronic and lipophilic properties of the molecule. Halogenation can lead to enhanced binding affinity and improved pharmacokinetic profiles. For example, in the development of sigma-1 protein ligands, the position and nature of halogen atoms on the benzamide scaffold were found to be important for activity. nih.gov Specifically, compounds with chloro, cyano, or nitro groups at the 4-position of the benzamide scaffold exhibited excellent affinity for the sigma-1 receptor. nih.gov

Methoxy Groups: The presence of methoxy groups can also significantly modulate activity. Methoxy groups are electron-donating and can participate in hydrogen bonding, which can be critical for target interaction. In the context of triphenylamine-based chalcone (B49325) photoinitiators, the position and number of methoxy substituents were found to influence their properties. researchgate.net Research on acetophenones has also shown that methoxy substituents can affect reaction rates, indicating their electronic influence. researchgate.net

The following table summarizes the influence of different substituent types on the activity of benzamide derivatives based on various studies.

| Substituent Type | General Effect on Activity | Reference |

| Electron-withdrawing groups (e.g., -NO2, -CN) | Can negatively influence HDAC inhibitory potency but may be favorable for other targets. | nih.gov |

| Electron-donating groups (e.g., -OCH3, -CH3) | Can improve activity in some cases, such as in certain Smoothened receptor inhibitors. | mdpi.com |

| Halogens (e.g., -Cl, -F, -Br) | Can enhance binding affinity and selectivity, as seen in sigma-1 receptor ligands. | nih.gov |

| Hydrophobic groups | Crucial for HDAC inhibitory activity. | nih.gov |

| Hydrogen bond donors | Positively contributes to HDAC inhibition. | nih.gov |

Establishment of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. These models are instrumental in predicting the activity of new derivatives and guiding the design of more potent compounds.

Several QSAR studies have been conducted on benzamide derivatives. For instance, a 3D-QSAR model developed for aminophenyl benzamide derivatives as HDAC inhibitors revealed that hydrophobic character is crucial for their inhibitory activity. nih.gov This model, which had a high correlation coefficient (r²=0.99) and predictive power (q² = 0.85), suggested that the inclusion of hydrophobic substituents would enhance HDAC inhibition. nih.gov

Another QSAR study on benzylidene hydrazine (B178648) benzamide derivatives as anticancer agents against a human lung cancer cell line resulted in a robust model (R² = 0.849, Q² = 0.61). jppres.comunair.ac.id This model can be used to design new chemical structures with potentially higher potency. jppres.comunair.ac.id

The general equation for a QSAR model can be represented as: Activity = f(Physicochemical Properties and/or Structural Descriptors)

For the benzylidene hydrazine benzamides, the derived QSAR equation was: pIC50 = 0.738 (± 0.217) Log S - 0.031 (± 0.007) rerank + 0.017 (± 0.016) MR -1.359 ± (1.381) jppres.comunair.ac.id

These models highlight the importance of various descriptors such as lipophilicity (Log S), steric properties (Molar Refractivity - MR), and other computational parameters in determining the biological activity of benzamide derivatives.

SAR Insights for Specific Molecular Targets (e.g., β-tubulin, PARP-1, enzymes)researchgate.netresearchgate.netacs.orgnanobioletters.comnih.govacs.orgresearchgate.netgoogle.comresearchgate.net

The structure-activity relationships of benzamide derivatives are often target-specific.

β-tubulin: Benzamide derivatives have been identified as inhibitors of tubulin polymerization, targeting the colchicine (B1669291) binding site. nih.govnih.gov SAR studies have shown that these compounds can induce mitotic blockade and apoptosis in cancer cells. nih.gov The covalent modification of β-tubulin has been established as a mode of action for some benzamide anti-cancer toxins. nih.gov The introduction of an alkyne "click" handle at the meta-position of a piperazinophenyl ring was a key modification in one study to probe this covalent binding. nih.gov

PARP-1: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair and a promising target in cancer therapy. Benzamide derivatives have been designed as potent PARP-1 inhibitors. acs.org Molecular docking studies indicate that these compounds can bind firmly to the catalytic pocket of PARP-1 through multiple hydrogen bond interactions. acs.org For some benzamide-based PARP inhibitors, the formation of an intramolecular hydrogen bond between an aryl C-2 oxygen and the benzamide amine group was suggested to result in a constrained conformation favorable for interaction with the catalytic site. acs.org

Other Enzymes: Benzamide derivatives have been investigated as inhibitors of various other enzymes. For example, they have been evaluated for their inhibitory activity against histone deacetylases (HDACs), where a 2'-amino or hydroxy group on the benzanilide moiety was found to be indispensable for activity. nih.gov Additionally, N-benzyl benzamide derivatives have been reported as selective sub-nanomolar inhibitors of butyrylcholinesterase (BChE), a target in the treatment of Alzheimer's disease. nih.gov

The following table lists some of the molecular targets of benzamide derivatives and key SAR insights.

| Molecular Target | Key SAR Insights | Reference(s) |

| β-tubulin | Targeting the colchicine binding site; covalent modification of Cys239. | nih.govnih.govnih.gov |

| PARP-1 | Multiple hydrogen bond interactions with the catalytic pocket; constrained conformation can be favorable. | acs.orgacs.org |

| Histone Deacetylase (HDAC) | Hydrophobic character and hydrogen bond donating groups are crucial; a 2'-amino or hydroxy group on the benzanilide moiety is indispensable. | nih.govnih.gov |

| Butyrylcholinesterase (BChE) | N-benzyl benzamide scaffold shows high selectivity and potency. | nih.gov |

| Sigma-1 Receptor | Nature and position of halogen atoms on the benzamide scaffold are important for affinity and selectivity. | nih.gov |

Mechanistic Investigations of Benzamide Mediated Biological Interactions

Elucidation of Molecular Target Identification and Engagement

There is no available information regarding the molecular targets of 3-(acetylamino)-N-propylbenzamide.

Investigation of Enzyme Inhibition Profiles and Kinetics

No studies were found that investigated the inhibitory effects of this compound on enzymes such as Poly (ADP-ribose) polymerase-1 (PARP-1), urease, Sec14, or c-Jun N-terminal kinase 3 (JNK3). While other benzamide (B126) derivatives, notably 3-aminobenzamide (B1265367), are well-documented PARP inhibitors, the impact of the N-propyl and 3-acetylamino groups on this activity for the specific compound has not been reported.

Analysis of Receptor Binding Affinity and Selectivity

Data on the receptor binding affinity and selectivity of this compound are absent from the scientific literature.

Covalent Modification Mechanisms with Biological Macromolecules

Research has highlighted that certain benzamide-containing molecules can covalently modify cysteine residues on proteins, such as Cys239 of β-tubulin. However, there is no evidence to suggest that this compound partakes in such covalent interactions.

Cellular Mechanistic Studies (in vitro, non-clinical)

In the absence of molecular target information, no in vitro cellular mechanistic studies for this compound have been documented.

Impact on Microtubule Dynamics

There are no findings on the effect of this compound on microtubule dynamics.

Induction of Cell Cycle Arrest

The effect of this compound on the cell cycle has not been investigated.

Role as a Human Metabolite in Metabolic Pathways and Biological Systems

While specific studies detailing the metabolic fate of this compound in humans are not extensively documented in publicly available literature, the metabolic pathways of related benzamide compounds can provide insights into its potential biotransformation. The core structure, containing an N-propylbenzamide moiety, suggests several plausible metabolic reactions. Generally, any mammalian metabolite is a substance produced during metabolic reactions within humans (Homo sapiens) ebi.ac.uk. The unsubstituted parent compound, N-propylbenzamide, has been identified as a human metabolite, particularly in the context of cancer metabolism nih.govhmdb.ca.

The metabolism of benzamide derivatives can be complex, often involving the cytochrome P450 (CYP) enzyme system science.gov. For this compound, metabolic transformations could hypothetically occur at three primary sites: the acetylamino group, the propyl chain, and the amide linkage. In silico analyses of other benzamide-containing compounds have suggested that amide bonds can be metabolically vulnerable acs.org. Hydrolysis of the N-propyl amide bond would lead to the formation of 3-acetamidobenzoic acid and propylamine (B44156).

Furthermore, the acetylamino group itself is subject to metabolic modification. For instance, in the synthesis of other complex benzamides, the acetylamino group is sometimes used as a precursor to a primary amine, which is achieved through deacetylation via acidic hydrolysis nih.govacs.org. This suggests that a potential metabolic pathway for this compound could involve enzymatic deacetylation to yield 3-amino-N-propylbenzamide. The resulting aromatic amine could then undergo further phase II conjugation reactions.

The propyl group may also undergo oxidation. The table below summarizes potential metabolic reactions based on the general metabolism of benzamide derivatives.

Table 1: Potential Metabolic Reactions for this compound

| Reaction Type | Potential Metabolite | Description |

|---|---|---|

| Amide Hydrolysis | 3-Acetamidobenzoic acid and Propylamine | Cleavage of the amide bond linking the propyl group to the benzoyl moiety. |

| Deacetylation | 3-Amino-N-propylbenzamide | Removal of the acetyl group from the aminobenzamide ring, exposing a primary amine. nih.govacs.org |

| N-dealkylation | 3-Acetamidobenzamide | Cleavage of the N-propyl group. |

| Aromatic Hydroxylation | Hydroxylated derivatives | Addition of a hydroxyl (-OH) group to the benzene (B151609) ring, mediated by CYP enzymes. |

Structure-Based Drug Design Principles Derived from Mechanistic Insights

Specific structure-based drug design studies originating from the mechanistic actions of this compound are not detailed in the available research. However, the broader class of benzamides serves as a versatile and widely used scaffold in medicinal chemistry, providing extensive structure-activity relationship (SAR) data that inform drug design principles nih.govmdpi.com. Benzamides are recognized as valuable building blocks because their structure allows for the introduction of diverse substituents, facilitating detailed analysis of how structural changes affect biological activity mdpi.com.

The design of benzamide-based therapeutic agents often focuses on optimizing interactions with specific biological targets through modifications at three key positions: the benzamide ring, the amide linker, and the N-linked substituent.

Benzamide Ring Substitution: The nature and position of substituents on the aromatic ring are critical for determining potency and selectivity. For example, in a study of inhibitors for the SARS-CoV papain-like protease, a 5-amino group on the benzamide ring resulted in a more potent inhibitor than the corresponding 5-acetamide derivative (IC₅₀ of 0.56 μM vs. 2.6 μM) nih.gov. This finding is particularly relevant, suggesting that the 3-acetylamino group in this compound could be a key site for modification to modulate activity. In other contexts, such as for anticonvulsants, small, non-bulky hydrophobic groups on the ring are favored for retaining high activity nih.gov.

The Amide Linker: The amide group itself is crucial, often forming key hydrogen bonds with target proteins. Its importance is highlighted in studies where N-methylation of the amide nitrogen, which removes the hydrogen bond donor capability, led to a significant attenuation of inhibitory potency nih.gov. This underscores the role of the amide N-H group in forming stable interactions within a protein's binding site.

N-Substituent Modification: The group attached to the amide nitrogen (the N-propyl group in this case) explores a distinct region of the target's binding pocket. The size, length, and hydrophobicity of this substituent can dramatically impact affinity and selectivity bohrium.com. In the development of anticonvulsant lacosamide (B1674222) analogs, a steady increase in activity was observed as the steric size of the substituent decreased, indicating that non-bulky groups provided the highest activity nih.gov.

The table below summarizes key SAR principles derived from various benzamide derivatives, which could be applied to the rational design of analogs of this compound.

Table 2: General Structure-Activity Relationship (SAR) Principles for Benzamide Scaffolds

| Molecular Region | Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| Benzamide Ring | Substitution with a 5-amino group vs. a 5-acetamide group | The 5-amino derivative was a more potent inhibitor of SARS-CoV PLpro. | nih.gov |

| Benzamide Ring | Introduction of small, non-polar substituents | Retained or improved anticonvulsant activity in MES seizure models. | nih.gov |

| Amide Linker | N-methylation of the amide | Significantly reduced inhibitory potency, demonstrating the importance of the N-H hydrogen bond donor. | nih.gov |

| N-Alkyl Group | Decreasing steric bulk (e.g., from cyclohexyl to methyl) | Resulted in a steady increase in anticonvulsant activity. | nih.gov |

These principles highlight that benzamides are "tunable" scaffolds. Mechanistic insights gained from how these molecules interact with biological targets—such as the specific hydrogen bonds they form and the hydrophobic pockets they occupy—are crucial for guiding the synthesis of new derivatives with improved potency, selectivity, and desired pharmacological properties researchgate.netacs.org.

Synthesis and Application of Derivatives and Chemical Probes for Research

Design and Synthesis of "Clickable" Benzamide (B126) Probes for Target Identification

"Click chemistry" provides a powerful method for connecting a molecular probe to a reporter tag for visualization or a resin for affinity purification. The design of a "clickable" probe based on 3-(acetylamino)-N-propylbenzamide involves introducing a bio-orthogonal handle, such as a terminal alkyne or an azide (B81097) group, into the molecule. This handle must be placed in a position that does not disrupt the compound's interaction with its biological target.

The synthesis of these probes can be approached in several ways. One common strategy is to modify a precursor during the synthesis. For example, starting with 3-aminobenzoic acid, one could introduce an alkyne-containing moiety before coupling with propylamine (B44156) and subsequent acetylation. Another approach involves using a starting material that already contains the clickable handle. These synthetic routes are designed to be efficient and produce probes that retain the essential binding characteristics of the parent molecule.

Table 1: Synthetic Strategies for "Clickable" this compound Probes

| Probe Type | Synthetic Precursor | Click Handle Source | General Reaction |

| Alkyne-tagged | 3-Amino-N-propylbenzamide | Pent-4-ynoic acid | Amide coupling followed by acetylation. |

| Azide-tagged | 3-Azidobenzoic acid | 3-Azidobenzoic acid | Amide coupling with propylamine, followed by acetylation of a different functional group if present. |

| Alkyne-tagged | 3-Iodobenzoic acid | Sonogashira coupling with a terminal alkyne | Subsequent amide formation and acetylation. |

These probes are invaluable for target identification studies. After the probe binds to its cellular target, the "click" handle is used to attach a fluorescent dye or a biotin (B1667282) tag, allowing for the identification and isolation of the target protein.

Preparation of Photoaffinity Labels and Affinity Tags

Photoaffinity labeling is a technique used to covalently link a probe to its biological target upon photo-irradiation, enabling robust target identification. To create a photoaffinity label from this compound, a photoreactive group, such as a benzophenone (B1666685) or a diazirine, is incorporated into the structure. nih.gov The placement of this group is critical to ensure that it can form a covalent bond with the target upon activation without disrupting the initial non-covalent binding.

For instance, the acetyl group could be replaced with a 4-benzoylbenzoyl group, a common photo-crosslinker. The synthesis would involve the acylation of 3-amino-N-propylbenzamide with 4-benzoylbenzoyl chloride. nih.gov Alternatively, modifications to the N-propyl chain could incorporate a photoreactive moiety. Affinity tags, such as biotin, can also be tethered to the benzamide scaffold, often via a flexible linker, to facilitate the purification of target proteins through streptavidin-based affinity chromatography.

Synthesis of Isotopic Labeled Analogs for Metabolic Pathway Elucidation

Isotopically labeled compounds are essential tools for studying the absorption, distribution, metabolism, and excretion (ADME) of molecules in biological systems. medchemexpress.com The synthesis of labeled analogs of this compound involves incorporating stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) at specific positions within the molecule. scbt.com This labeling allows the compound and its metabolites to be traced and quantified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. medchemexpress.comscbt.com

The synthetic strategy depends on the desired label and its position. For example, a deuterium-labeled N-propyl group can be introduced by using deuterated n-propylamine in the final amide coupling step. To label the acetyl group, ¹³C- or ²H-labeled acetyl chloride can be used for the acylation of the 3-amino group. These labeled analogs behave almost identically to the unlabeled compound in biological systems but are easily distinguishable by analytical instruments.

Table 2: Examples of Isotopic Labeling for this compound

| Isotope | Labeled Position | Synthetic Reagent | Purpose |

| Deuterium (²H) | N-Propyl chain | n-Propylamine-d7 | Trace the fate of the propyl group. |

| Carbon-13 (¹³C) | Acetyl carbonyl | Acetyl-1-¹³C chloride | Investigate metabolism of the acetyl group. |

| Nitrogen-15 (¹⁵N) | Amide nitrogen | 3-Amino-¹⁵N-benzoic acid | Study the stability and metabolism of the core amide bond. |

Development of Conformationally Constrained or Flexible Analogs for SAR Refinement

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of a compound. This is often achieved by synthesizing and testing analogs with altered conformational properties. For this compound, this can involve introducing elements of rigidity or flexibility. unimi.itnih.gov

Conformationally constrained analogs can be created by incorporating cyclic structures. For example, replacing the flexible N-propyl group with a cyclopropylmethyl or a piperidinyl group can lock the side chain into a more defined orientation. This helps to determine the bioactive conformation of the molecule. Conversely, introducing more flexible linkers, for instance by extending the N-alkyl chain or replacing the acetylamino group with a longer amino-alkoxy chain, can help to probe the size and shape of the binding pocket. These systematic modifications provide valuable data for refining computational models and guiding further drug design efforts. nih.gov

Advanced Research Applications of Benzamide Frameworks in Chemical Sciences

Application as Molecular Tools in Biochemical Assays and High-Throughput Screening

The benzamide (B126) scaffold is a privileged structure in medicinal chemistry and drug discovery, frequently appearing in molecules identified through high-throughput screening (HTS). HTS allows for the rapid testing of vast compound libraries for biological activity against a specific target. acs.org Benzamide derivatives are often investigated as inhibitors of various enzymes, such as histone deacetylases (HDACs) and tubulin. acs.orgnih.gov For instance, optimization of benzamide derivatives has led to potent tubulin inhibitors that target the colchicine (B1669291) binding site, a key strategy in developing cancer therapeutics. acs.org Similarly, other research has focused on synthesizing N-substituted benzamide derivatives to create new compounds with significant anti-proliferative activities against cancer cell lines. nih.gov

The structure of 3-(acetylamino)-N-propylbenzamide, featuring two distinct amide groups, a flexible N-propyl tail, and an aromatic core, possesses key features for molecular recognition. The amide groups can act as both hydrogen bond donors and acceptors, while the phenyl ring allows for hydrophobic and π-stacking interactions. These characteristics make it a plausible candidate for inclusion in screening libraries. Although specific assays involving this compound are not documented, its framework is analogous to other bioactive benzamides, such as those that modulate hepatitis B virus capsid assembly or act as protease inhibitors. science.govnih.gov Its potential as a biochemical probe lies in its capacity to interact with biological targets like enzymes or receptors, a function demonstrated by related amino-substituted benzamides.

Utility as Building Blocks in Complex Organic Synthesis

In organic synthesis, "building blocks" are relatively simple molecules that can be readily incorporated into the structure of more complex targets. mdpi.com The benzamide group is a stable and useful intermediate for creating a wide array of biologically active molecules. mdpi.com The compound this compound can be viewed as a versatile building block, composed of a 3-aminobenzamide (B1265367) core that has been functionalized with both an acetyl group and an N-propyl group.

The synthesis of such a molecule would typically involve standard amide bond formation reactions. mdpi.comnih.gov For example, a synthetic route could start with a protected 3-aminobenzoic acid, which could first be coupled with propylamine (B44156) and then acetylated. The synthesis of the related compound 2-amino-N-propylbenzamide from isatoic anhydride (B1165640) and n-propylamine demonstrates the accessibility of such scaffolds. prepchem.com

Once formed, this compound could serve as a precursor for more elaborate structures. For instance, research has shown that N-propylbenzamides can be used in palladium-catalyzed C-H activation and arylation reactions to construct complex polycyclic systems like fluorenones. sci-hub.se The presence of two amide functionalities and a substituted phenyl ring offers multiple sites for further chemical modification, making it a potentially valuable intermediate in the synthesis of novel compounds.

Exploration in Materials Science for Functional Molecule Development

Benzamide derivatives are of growing interest in materials science due to their rigid structure and capacity for forming predictable, strong hydrogen bonds. These interactions can be exploited to construct well-ordered supramolecular assemblies and functional materials. science.gov The crystal structures of many benzamide derivatives reveal the formation of robust hydrogen-bonded chains and ribbons, which dictate the packing and properties of the bulk material. science.gov

While specific studies on this compound in materials science are absent, its structure suggests potential. The two amide groups are capable of forming extensive hydrogen bond networks, which could be used to design liquid crystals, gels, or functional polymers. Furthermore, the development of fluorenone-based polymers for applications like hydrogen storage has been reported. sci-hub.se Given that N-propylbenzamides can be used as precursors to fluorenones, a hypothetical pathway exists for incorporating this compound into advanced functional materials. sci-hub.se The investigation into benzamide derivatives for various applications highlights the broad potential of this chemical class in creating new materials. ontosight.ai

Contribution to Fundamental Studies of Amide Reactivity and Structure

The amide bond is one of the most fundamental functional groups in chemistry and biology. Benzamides serve as excellent model systems for studying the structure, stability, and reactivity of this linkage. The compound this compound contains two secondary amide groups with different electronic environments: one is an acetamide (B32628) attached to the aromatic ring, and the other is a benzamide with an N-propyl substituent.

This arrangement allows for the investigation of several fundamental chemical principles:

Reactivity: Studies on benzamides often focus on their hydrolysis kinetics under acidic or basic conditions, providing insight into amide bond stability. rsc.org The two different amide bonds in this compound would likely exhibit different hydrolysis rates.

Conformation and Hydrogen Bonding: The presence of two N-H protons and two carbonyl oxygens allows for a variety of intramolecular and intermolecular hydrogen bonds. These interactions are critical in determining the solid-state structure and have been extensively studied in other benzamide derivatives. science.gov

Spectroscopic Properties: The specific arrangement of functional groups would produce a unique spectroscopic signature (NMR, IR, etc.). Analyzing these spectra provides valuable data for understanding how different substituents electronically influence the core benzamide structure.

Table of Structural Features for Analysis: this compound

| Feature | Count | Notes |

| Hydrogen Bond Donors | 2 | The N-H groups of the two amides. |

| Hydrogen Bond Acceptors | 2 | The C=O groups of the two amides. |

| Rotatable Bonds | 5 | Allows for conformational flexibility, particularly in the propyl chain. |

| Aromatic Rings | 1 | Provides a rigid core and site for π-interactions. |

By studying simple, well-defined molecules like this compound, chemists can gain a deeper understanding of the fundamental principles that govern the behavior of more complex systems containing amide functionalities, from pharmaceuticals to biological macromolecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.